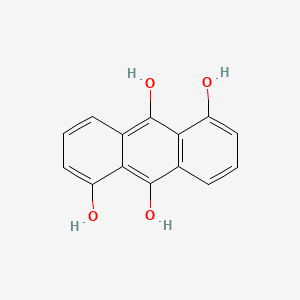
Anthracene-1,5,9,10-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthracene-1,5,9,10-tetrol is a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is characterized by the presence of four hydroxyl groups at the 1, 5, 9, and 10 positions on the anthracene backbone. This compound is known for its interesting photophysical and photochemical properties, making it a subject of extensive research in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of anthracene-1,5,9,10-tetrol typically involves the hydroxylation of anthracene derivatives. One common method is the oxidation of anthracene using reagents such as potassium permanganate or chromium trioxide under acidic conditions. This process introduces hydroxyl groups at specific positions on the anthracene ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation reactions using controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial in achieving efficient production .
Análisis De Reacciones Químicas
Types of Reactions: Anthracene-1,5,9,10-tetrol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Anthraquinones and other quinone derivatives.
Reduction: Anthracene derivatives with fewer hydroxyl groups.
Substitution: Various substituted anthracenes depending on the reagents used.
Aplicaciones Científicas De Investigación
Anthracene-1,5,9,10-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in Diels-Alder reactions.
Biology: Studied for its potential anticancer properties and its role in inhibiting lipid peroxidation.
Medicine: Investigated for its use in developing antitumor drugs and other therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors
Mecanismo De Acción
The mechanism of action of anthracene-1,5,9,10-tetrol involves its interaction with cellular components, leading to various biological effects. It is known to inhibit the proliferation of cancer cells by inducing oxidative stress and promoting apoptosis. The compound targets specific molecular pathways, including the inhibition of lipid peroxidation and the modulation of antioxidant defenses .
Comparación Con Compuestos Similares
Anthracene-1,4,9,10-tetraol: Another hydroxylated derivative of anthracene with similar properties but different hydroxyl group positions.
Anthraquinone: A quinone derivative of anthracene with distinct chemical and biological properties.
9,10-Dihydroxyanthracene: A simpler derivative with hydroxyl groups at the 9 and 10 positions.
Uniqueness: Anthracene-1,5,9,10-tetrol is unique due to its specific hydroxylation pattern, which imparts distinct photophysical and photochemical properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Propiedades
Número CAS |
64651-75-8 |
|---|---|
Fórmula molecular |
C14H10O4 |
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
anthracene-1,5,9,10-tetrol |
InChI |
InChI=1S/C14H10O4/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6,15-18H |
Clave InChI |
KVGNRFUTVLFWFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)C(=C3C=CC=C(C3=C2O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


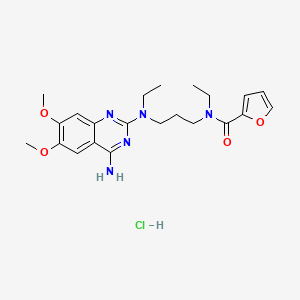
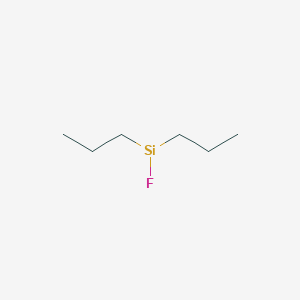
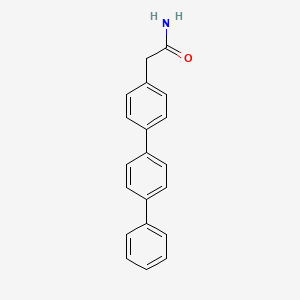

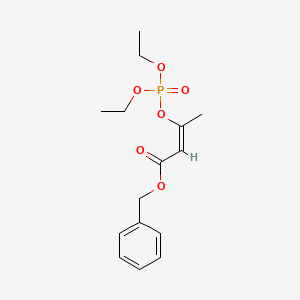
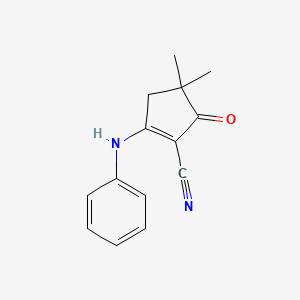
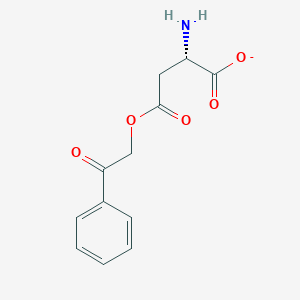

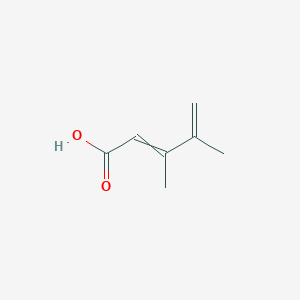

![6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14498797.png)
acetic acid](/img/structure/B14498803.png)
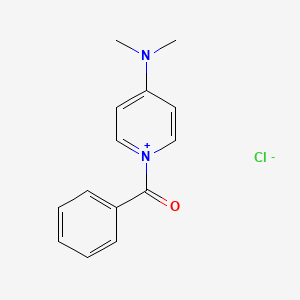
![11-[Butyl(dimethyl)stannyl]undecanoic acid](/img/structure/B14498808.png)
